
4-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This compound is characterized by the presence of dichlorophenyl, difluorophenyl, and thienyl groups attached to the pyrazole ring, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the substituents: The dichlorophenyl, difluorophenyl, and thienyl groups can be introduced through various substitution reactions, often involving halogenation and coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of metal catalysts such as palladium or copper.
Solvents: Selection of appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature and Pressure: Control of reaction temperature and pressure to favor the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of the pyrazole ring or substituents using reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: DMF, THF, ethanol.
Catalysts: Palladium, copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield fully or partially reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,4-dichlorophenyl)-1-(2,4-difluorophenyl)-3-(2-thienyl)-1H-pyrazole: Lacks the dihydro component, which may affect its reactivity and biological activity.
4-(2,4-dichlorophenyl)-1-(2,4-difluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring, leading to different chemical properties.
Uniqueness
The unique combination of dichlorophenyl, difluorophenyl, and thienyl groups in 4-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole may impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C19H12Cl2F2N2S |
|---|---|
Molekulargewicht |
409.3 g/mol |
IUPAC-Name |
4-(2,4-dichlorophenyl)-2-(2,4-difluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazole |
InChI |
InChI=1S/C19H12Cl2F2N2S/c20-11-3-5-13(15(21)8-11)14-10-25(17-6-4-12(22)9-16(17)23)24-19(14)18-2-1-7-26-18/h1-9,14H,10H2 |
InChI-Schlüssel |
YJQJPOBEKGBNPN-UHFFFAOYSA-N |
SMILES |
C1C(C(=NN1C2=C(C=C(C=C2)F)F)C3=CC=CS3)C4=C(C=C(C=C4)Cl)Cl |
Kanonische SMILES |
C1C(C(=NN1C2=C(C=C(C=C2)F)F)C3=CC=CS3)C4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


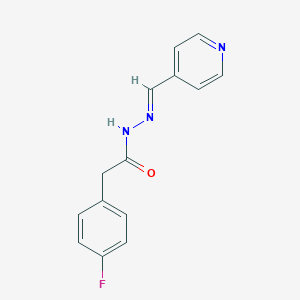
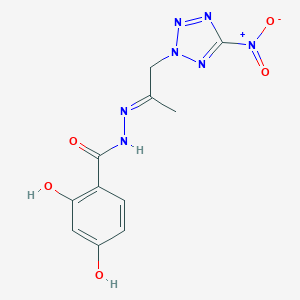

![5-Amino-7-(5-methyl-2-furyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B336118.png)
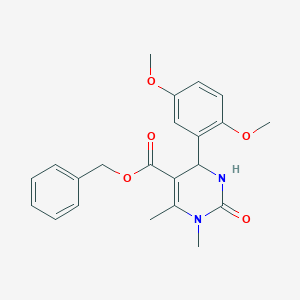
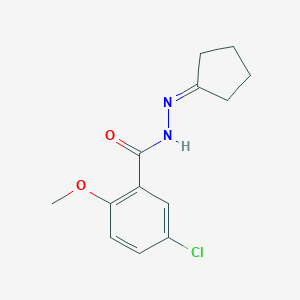
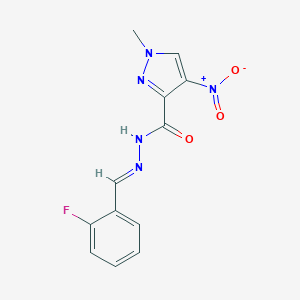
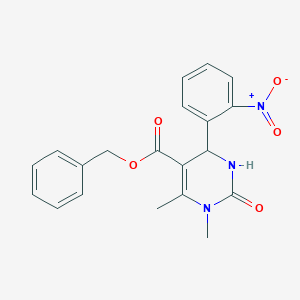
![Methyl 6'-amino-6-bromo-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B336129.png)
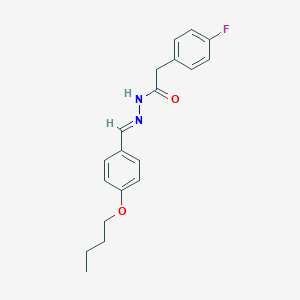


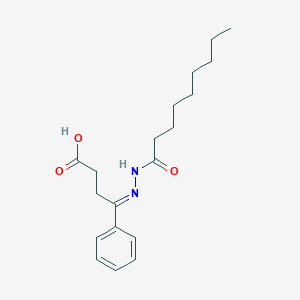
![Tert-butyl 6'-amino-5'-cyano-6-fluoro-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B336137.png)
